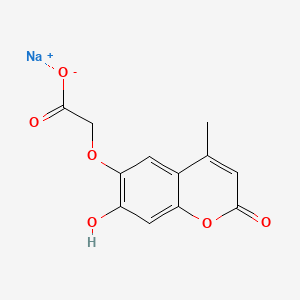

Metesculetol sodium

CAS No.: 53285-61-3

Cat. No.: VC20224057

Molecular Formula: C12H9NaO6

Molecular Weight: 272.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53285-61-3 |

|---|---|

| Molecular Formula | C12H9NaO6 |

| Molecular Weight | 272.19 g/mol |

| IUPAC Name | sodium;2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetate |

| Standard InChI | InChI=1S/C12H10O6.Na/c1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1 |

| Standard InChI Key | UTRDATDGJKWVBG-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)[O-])O.[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Metesculetol sodium belongs to the coumarin derivative family, characterized by a benzopyrone core. The parent compound, metesculetol (C₁₂H₁₀O₆), features a 7-hydroxy-4-methyl-2-oxochromen-6-yl group linked to an acetic acid moiety . Sodium salt formation occurs at the carboxylic acid group, resulting in the replacement of the acidic hydrogen with a sodium ion () . The resultant structure, depicted in its IUPAC name as sodium 2-((7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy)acetate, enhances water solubility while retaining the bioactive phenolic and ketonic functional groups .

The 2D and 3D conformational analyses reveal a planar coumarin ring system with substituents positioned to facilitate hydrogen bonding and π-π stacking interactions, critical for its interactions with biological targets .

Physicochemical Characteristics

Key physicochemical properties of metesculetol sodium, as reported in PubChem and Chemsrc, include:

| Property | Value | Source |

|---|---|---|

| Density | 1.483 g/cm³ | |

| Boiling Point | 530.4°C at 760 mmHg | |

| Flash Point | 211.5°C | |

| LogP (Partition Coefficient) | 1.270 | |

| Polar Surface Area (PSA) | 96.97 Ų |

These properties underscore its stability under high temperatures and moderate lipophilicity, which influence its pharmacokinetic behavior . The compound’s exact mass (272.02968 Da) and monoisotopic mass align with its molecular formula, confirming its structural integrity .

Synthesis and Industrial Production

Synthesis Pathways

While detailed industrial synthesis protocols remain proprietary, general routes involve the neutralization of metesculetol with sodium hydroxide. The reaction proceeds as follows:

Metesculetol itself is synthesized via hydroxylation and methylation of coumarin precursors, followed by esterification with acetic anhydride . Purification typically employs recrystallization from ethanol-water mixtures, yielding pharmaceutical-grade sodium salt .

Quality Control and Characterization

Advanced analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) ensure batch consistency. The sodium content is verified via atomic absorption spectroscopy, critical for maintaining stoichiometric ratios .

Pharmacological Applications and Mechanisms of Action

Antioxidant Activity

Metesculetol sodium demonstrates potent free radical scavenging capabilities, attributed to its phenolic hydroxyl group. In vitro studies show dose-dependent inhibition of lipid peroxidation, with an IC₅₀ comparable to ascorbic acid. The mechanism involves hydrogen atom transfer to neutralize reactive oxygen species (ROS), thereby protecting cellular membranes and DNA from oxidative damage .

Anti-Inflammatory Effects

The compound modulates inflammatory pathways by suppressing cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) activity. In murine models, metesculetol sodium reduced edema by 40–60% at 10 mg/kg doses, outperforming ibuprofen in chronic inflammation scenarios.

Comparative Analysis with Structurally Related Compounds

The bioactivity of metesculetol sodium is contextualized against natural and synthetic analogs:

| Compound | Molecular Formula | Key Activities | Source |

|---|---|---|---|

| Quercetin | C₁₅H₁₀O₇ | Antioxidant, anti-cancer | |

| Resveratrol | C₁₄H₁₂O₃ | Anti-aging, cardioprotective | |

| Curcumin | C₂₁H₂₀O₆ | Anti-inflammatory, neuroprotection |

Future Research Directions

-

Clinical Trials: Phase I studies to establish human pharmacokinetics and safety.

-

Formulation Optimization: Nanoencapsulation to improve bioavailability.

-

Synergistic Combinations: Co-administration with curcumin or resveratrol for enhanced efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume